molecular formula C12H14ClNO2 B8808552 Ethyl 3-(4-chloroanilino)but-2-enoate CAS No. 66558-25-6

Ethyl 3-(4-chloroanilino)but-2-enoate

Cat. No. B8808552
Key on ui cas rn: 66558-25-6
M. Wt: 239.70 g/mol
InChI Key: XZLWEBJIBFUTCP-UHFFFAOYSA-N
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Patent
US06410562B1

Procedure details

To a solution of 6.2 g (83 mmol) DMF in 50 ml of 1,2 dichloroethane was carefully added 19.1 g (126 mmol) of phosphoryl chloride. After stirring for 10 min at ambient temperature a solution of 20 g (83 mol) of ethyl 3-(4-chlorophenylamino)but-2-enoate in 50 ml of 1,2 dichloroethane was added slowly, while the mixture turned dark in an exothermic reaction. Stirring at ambient temperature was continued for another hour followed by heating with reflux for 6 h. The mixture was poured on to crushed ice, washed twice with water, dried over sodium sulfate, and concentrated under reduced pressure. The title ester was obtained from the residue via flash chromatography on silica gel with dichloromethane/hexane 4:1.
Name
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]N(C=O)C.P(Cl)(Cl)(Cl)=O.[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([NH:18][C:19]([CH3:26])=[CH:20][C:21]([O:23][CH2:24][CH3:25])=[O:22])=[CH:14][CH:13]=1>ClCCCl>[Cl:11][C:12]1[CH:13]=[C:14]2[C:15](=[CH:16][CH:17]=1)[N:18]=[C:19]([CH3:26])[C:20]([C:21]([O:23][CH2:24][CH3:25])=[O:22])=[CH:1]2

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
19.1 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)NC(=CC(=O)OCC)C
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly, while the mixture
CUSTOM
Type
CUSTOM
Details
turned dark in an exothermic reaction
WAIT
Type
WAIT
Details
was continued for another hour
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
with reflux for 6 h
Duration
6 h
ADDITION
Type
ADDITION
Details
The mixture was poured on
CUSTOM
Type
CUSTOM
Details
to crushed ice
WASH
Type
WASH
Details
washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=C(C(=NC2=CC1)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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